molecular formula C9H14N2O6S B8674278 Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate sulfate

Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate sulfate

Cat. No. B8674278
M. Wt: 278.28 g/mol
InChI Key: MFJZLDDDGMCHTG-UHFFFAOYSA-N
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Patent
US04977175

Procedure details

In an autoclave 40.0 g of methyl benzimidazole-5-carboxylate sulfate was dissolved in 600 ml of acetic acid and hydrogenation was carried out at 80° C. for 5 hours under 60 atms using 11 g of 10% palladium carbon as a catalyst. After the catalyst was filtered off, the mother liquor was concentrated under reduced pressure, 41.0 g (yield, 101%) of oily methyl 4,5,6,7-tetrahydrobenzimidazole-5-carboxylate sulfate was obtained. ##STR39##
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
11 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[N:6]1[C:10]2[CH:11]=[CH:12][C:13]([C:15]([O:17][CH3:18])=[O:16])=[CH:14][C:9]=2[NH:8][CH:7]=1>C(O)(=O)C.[C].[Pd]>[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[N:6]1[C:10]2[CH2:11][CH2:12][CH:13]([C:15]([O:17][CH3:18])=[O:16])[CH2:14][C:9]=2[NH:8][CH:7]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
S(=O)(=O)(O)O.N1=CNC2=C1C=CC(=C2)C(=O)OC
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
palladium carbon
Quantity
11 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
S(=O)(=O)(O)O.N1=CNC2=C1CCC(C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: PERCENTYIELD 101%
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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